![molecular formula C7H12ClNO2 B2378987 Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride CAS No. 35957-74-5](/img/structure/B2378987.png)
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 35957-74-5 . It has a molecular weight of 177.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Cytotoxicity and Molecular Docking Studies
The compound has been used in the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which have been evaluated for their anticancer potential against MCF7, MOLT-4, and HL-60 cells . The compound with a sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines .
Green Chemistry
The compound has been synthesized under catalyst-free and solvent-free conditions, highlighting its potential in green chemistry . This method has advantages such as practical simplicity, high atom economy, short reaction times, and good yields of the products .
Pharmaceutical Applications
Pyrrole subunits, which are part of the compound, have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Photovoltaic Applications
The compound has been mentioned in the context of hybrid organo-metal halide perovskite materials, which have been shown to be competitive candidates for absorber materials in photovoltaic (PV) applications .
Synthetic Chemistry
The compound is used in the synthesis of dihydro-pyrrole-2-one compounds . These compounds are an important class of nitrogen heterocycles that are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .
Biologically Active Scaffold
Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring (part of the compound), has been used in various synthetic routes and has shown different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a derivative of the indole nucleus . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with various biological targets, resulting in diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
properties
IUPAC Name |
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYLUWEQAZHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride | |
CAS RN |
35957-74-5 |
Source
|
Record name | ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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